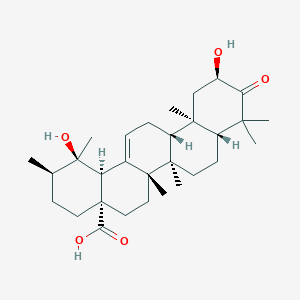

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid

Descripción general

Descripción

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is a pentacyclic triterpenoid compound. It is characterized by its urs-12-ene structure, substituted by a carboxy group at position 28, alpha-configured hydroxy groups at positions 2 and 19, and an oxo group at position 3. This compound is isolated from the whole plants of Geum japonicum and exhibits activity against HIV-1 protease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid typically involves the extraction from natural sources such as Geum japonicum. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the compound .

Industrial Production Methods

The use of advanced chromatographic techniques and solvent systems would be essential for the efficient isolation of the compound in industrial quantities .

Análisis De Reacciones Químicas

Types of Reactions

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxo group at position 3.

Substitution: Substitution reactions can occur at the hydroxy groups at positions 2 and 19.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives can have different biological activities and properties .

Aplicaciones Científicas De Investigación

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

Mecanismo De Acción

The mechanism of action of 2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid involves the inhibition of HIV-1 protease, an enzyme required for the production of proteins needed for viral assembly. The compound also inhibits the activation of Epstein-Barr virus early antigen, which is involved in viral replication . These actions are mediated through the interaction of the compound with specific molecular targets and pathways in the viral life cycle .

Comparación Con Compuestos Similares

Similar Compounds

Ursolic acid: Another pentacyclic triterpenoid with similar antiviral properties.

Oleanolic acid: A triterpenoid with anti-inflammatory and antiviral activities.

Betulinic acid: Known for its anti-HIV and anticancer properties.

Uniqueness

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is unique due to its specific substitution pattern and its potent inhibitory activity against HIV-1 protease and Epstein-Barr virus early antigen activation. This makes it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid, a pentacyclic triterpenoid compound, is derived from the plant Geum japonicum. Its unique structure, characterized by two hydroxyl groups and a ketone, contributes to its diverse biological activities. This article explores its significant biological activities, particularly its anti-HIV properties and potential in cancer therapy.

- Molecular Formula : C30H46O5

- Molecular Weight : 486.68 g/mol

- CAS Number : 176983-21-4

Anti-HIV Activity

Research indicates that this compound exhibits potent inhibitory effects against HIV-1 protease, making it a candidate for antiretroviral therapy. The compound's mechanism involves the disruption of viral replication processes by inhibiting key enzymes necessary for HIV maturation .

Antiviral Properties

In addition to its anti-HIV activity, this compound has shown efficacy against the Epstein-Barr virus (EBV). It inhibits the activation of EBV early antigen induced by phorbol esters, suggesting potential applications in treating EBV-related diseases .

Anticancer Effects

Studies have demonstrated that this compound can delay carcinogenesis in experimental models. Its cytotoxic effects on cancer cells are attributed to the induction of apoptosis and cell cycle arrest. The compound has been noted for its ability to target multiple signaling pathways involved in tumor progression .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro studies on HIV | Showed significant inhibition of HIV-1 protease activity (IC50 values indicating potency) |

| EBV Activation Study | Demonstrated inhibition of EBV early antigen activation (effective at low concentrations) |

| Cancer Cell Lines | Induced apoptosis in various cancer cell lines with minimal toxicity to normal cells |

Case Study: Inhibition of Carcinogenesis

In a study focusing on two-stage carcinogenesis using mouse models, this compound was found to significantly delay tumor formation compared to control groups. The mechanism was linked to modulation of apoptosis-related proteins and cell cycle regulators .

The biological activities of this compound are primarily mediated through:

- Inhibition of Viral Proteases : Disruption of viral life cycles by blocking proteolytic processing.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.

- Regulation of Cell Cycle : Alteration in the expression of cyclins and cyclin-dependent kinases (CDKs).

Propiedades

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-22,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJORXTIGOHMBOS-OTRVPSFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.